molecular formula C20H14ClF2N5O2S B2893909 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide CAS No. 894038-05-2

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide

Cat. No.: B2893909
CAS No.: 894038-05-2
M. Wt: 461.87
InChI Key: UYUKJXCIOQXAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazolo[3,2-b][1,2,4]triazole derivative featuring a 4-chlorophenyl substituent on the thiazolo-triazole core and a 2,5-difluorophenyl group linked via an oxalamide bridge. Key synthesis steps for related compounds involve:

  • Friedel-Crafts reactions to generate sulfonylbenzene precursors .
  • Nucleophilic addition of hydrazides to isothiocyanates to form hydrazinecarbothioamides .
  • Cyclization under basic conditions to yield triazole-thiones or thiazolo-triazoles .

The presence of electron-withdrawing groups (e.g., Cl, F) on aromatic rings is hypothesized to enhance stability and influence bioactivity, as seen in structurally similar vasodilatory thiazolo-triazoles .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2,5-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF2N5O2S/c21-12-3-1-11(2-4-12)17-26-20-28(27-17)14(10-31-20)7-8-24-18(29)19(30)25-16-9-13(22)5-6-15(16)23/h1-6,9-10H,7-8H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUKJXCIOQXAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=CC(=C4)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives , which are known for their diverse biological activities. Its molecular formula is C22H20ClN5O2SC_{22}H_{20}ClN_{5}O_{2}S, with a molecular weight of approximately 453.9 g/mol. The presence of multiple functional groups within its structure contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC22H20ClN5O2S
Molecular Weight453.9 g/mol
CAS Number894038-12-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways. By blocking these enzymes, the compound may reduce inflammatory responses and associated pain.
  • Anticancer Activity : Research indicates that derivatives of the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating effective inhibition at low concentrations .

Pharmacological Effects

The pharmacological profile of this compound suggests multiple therapeutic applications:

  • Antimicrobial Activity : Compounds in this class have been reported to possess antibacterial and antifungal activities. They can inhibit the growth of various pathogens, making them potential candidates for treating infections .
  • Antioxidant Properties : Studies have shown that related compounds exhibit high antioxidant activity, suggesting that they may protect against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Anticancer Efficacy : In one study, a derivative with a thiazole-triazole structure was tested against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 6.2 µM for HCT-116 cells to 27.3 µM for T47D cells .
  • Enzyme Inhibition Studies : Another investigation focused on the inhibition of acetylcholinesterase (AChE), revealing that certain derivatives could effectively inhibit this enzyme at micromolar concentrations, suggesting potential applications in treating neurological disorders .
  • Synthesis and Characterization : The synthesis of N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide has been achieved through efficient synthetic routes yielding high purity and structural confirmation via NMR spectroscopy and X-ray crystallography.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of the target compound, highlighting variations in substituents, molecular weights, and features:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Features
Target Compound R1: 4-Chlorophenyl; R2: 2,5-Difluorophenyl C22H17ClF2N5O2S* ~478.9* Combines Cl (electron-withdrawing) and F substituents; oxalamide linker likely enhances hydrogen-bonding potential.
Analog 1 R1: 4-Chlorophenyl; R2: 3,4-Dimethoxyphenyl C22H20ClN5O4S 485.9 Methoxy groups (electron-donating) may increase solubility but reduce metabolic stability compared to halogens.
Analog 2 R1: 4-Chlorophenyl; R2: 2,3-Dimethylphenyl C22H20ClN5O2S 453.9 Methyl groups introduce steric hindrance, potentially reducing receptor binding affinity.
Analog 3 R1: p-Tolyl; R2: 4-Ethylphenyl C23H23N5O2S 433.5 Alkyl groups (tolyl, ethyl) may enhance lipophilicity, favoring membrane penetration.
Etaconazole Triazole with dichlorophenyl and dioxolane C12H12Cl2N3O2 316.1 Fungicidal activity; dichlorophenyl and dioxolane substituents critical for antifungal action.

Research Findings and Implications

  • Substituent Effects :
    • Electron-Withdrawing Groups (Cl, F) : Enhance thermal stability and electrophilic reactivity, as seen in IR spectra shifts (C=S at 1247–1255 cm⁻¹) .
    • Electron-Donating Groups (OCH3, CH3) : Increase solubility but may reduce metabolic stability .

Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Further studies are needed to validate its bioactivity and optimize substituent combinations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.